5,6-Dimethyl-2-pyridone
Overview
Description
5,6-Dimethyl-2-pyridone is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
5,6-Dimethyl-2-pyridone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to exhibit inhibitory effects on certain enzymes, such as mono-oxygenases, which are involved in the degradation of pyridone derivatives . Additionally, this compound can form hydrogen-bonded dimers, which may affect its interaction with other biomolecules . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns . This modulation can impact cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s ability to interact with cellular enzymes and proteins can alter metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific target . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression of genes involved in critical cellular processes, further elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to the accumulation of degradation products, which could have distinct biological activities. Additionally, the temporal dynamics of the compound’s interactions with cellular targets can affect its overall efficacy and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that low doses of the compound can have beneficial effects, such as modulating enzyme activity and gene expression . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in the degradation of pyridone derivatives, with enzymes such as mono-oxygenases playing a key role in this process . Additionally, the compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. These interactions highlight the importance of this compound in metabolic regulation and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For example, specific transporters may facilitate the uptake of this compound into cells, while binding proteins can affect its distribution within cellular compartments. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus could enhance its interaction with transcription factors and influence gene expression. Similarly, distribution to other organelles, such as mitochondria, could affect metabolic processes and cellular energy production. Elucidating the subcellular localization of this compound is crucial for understanding its biological effects and potential therapeutic applications.
Properties
IUPAC Name |
5,6-dimethyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-4-7(9)8-6(5)2/h3-4H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMWDGDLJCJLQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182275 | |
Record name | 5,6-Dimethyl-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27992-31-0 | |
Record name | 5,6-Dimethyl-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27992-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dimethyl-2-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027992310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dimethyl-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethyl-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,6-DIMETHYL-2-PYRIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q8MUU73K7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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